6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C10H11NO3. It is a benzoxazine derivative, characterized by a benzene ring fused with an oxazine ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone, followed by reduction and hydrolysis steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various materials and chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives and related heterocyclic compounds. Examples include:
- 6-[(1S)-1-hydroxyethyl]-4-methoxy-2H-1,4-benzoxazin-3-one
- 6-[(1S)-1-hydroxyethyl]-2H-1,4-benzoxazin-3-one
Uniqueness
What sets 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one apart is its specific structural features and the resulting chemical properties.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-[(1S)-1-hydroxyethyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4,6,12H,5H2,1H3,(H,11,13)/t6-/m0/s1 |
InChI Key |
MPRYXQYGRGVBMD-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCC(=O)N2)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)O |
Origin of Product |
United States |
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